molecular formula C11H12N2O B3282227 4-(1-ethyl-1H-imidazol-4-yl)phenol CAS No. 74730-85-1

4-(1-ethyl-1H-imidazol-4-yl)phenol

Cat. No.: B3282227
CAS No.: 74730-85-1
M. Wt: 188.23 g/mol
InChI Key: LWUBUIZJWIQUSQ-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-imidazol-4-yl)phenol is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound features a phenol group attached to an imidazole ring, which is further substituted with an ethyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring . These compounds can interact with various biological targets depending on their specific structures and functional groups.

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological effects. The exact interaction of 4-(1-ethyl-1H-imidazol-4-yl)phenol with its targets would depend on the specific nature of the target and the compound’s chemical structure.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that imidazole derivatives can affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of imidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ethyl-1H-imidazol-4-yl)phenol typically involves the reaction of 4-chlorophenol with 1-ethylimidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 4-(1-ethyl-1H-imidazol-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-(1-ethyl-1H-imidazol-4-yl)phenol is unique due to the presence of the ethyl group on the imidazole ring, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature can lead to improved biological activity and selectivity compared to similar compounds .

Properties

IUPAC Name

4-(1-ethylimidazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-13-7-11(12-8-13)9-3-5-10(14)6-4-9/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUBUIZJWIQUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295393
Record name 4-(1-Ethyl-1H-imidazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74730-85-1
Record name 4-(1-Ethyl-1H-imidazol-4-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74730-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Ethyl-1H-imidazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 10 parts Raney-nickel catalyst and 96 parts of ethanol are added successively 9 parts of ammonium hydroxide and 9 parts of 4-(1-ethyl-2-mercapto-1H-imidazol-4-yl)phenol. Stirring is continued for 2 hours at reflux temperature. The reaction mixture is filtered and the filtrate is evaporated. The precipitated product is filtered off, washed with a small amount of a mixture of 2,2'-oxybispropane and ethanol, and dried, yielding 6.7 parts of 4-(1-ethyl-1H-imidazol-4-yl)phenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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